(1,4-Dinitrosopiperazin-2-YL)methanol
CAS No.: 122323-85-7
Cat. No.: VC20824863
Molecular Formula: C5H10N4O3
Molecular Weight: 174.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122323-85-7 |
|---|---|
| Molecular Formula | C5H10N4O3 |
| Molecular Weight | 174.16 g/mol |
| IUPAC Name | (1,4-dinitrosopiperazin-2-yl)methanol |
| Standard InChI | InChI=1S/C5H10N4O3/c10-4-5-3-8(6-11)1-2-9(5)7-12/h5,10H,1-4H2 |
| Standard InChI Key | FBPYJSMBKYZRJE-UHFFFAOYSA-N |
| SMILES | C1CN(C(CN1N=O)CO)N=O |
| Canonical SMILES | C1CN(C(CN1N=O)CO)N=O |
Introduction
Chemical Identity and Structural Characteristics
(1,4-Dinitrosopiperazin-2-YL)methanol is an organic compound belonging to the broader class of substituted piperazines. The chemical identity of this compound is well-established through several key identifiers and structural parameters that allow for its precise characterization within chemical databases and literature.
Basic Identifiers
Physical and Chemical Properties
The physical and chemical properties of (1,4-dinitrosopiperazin-2-yl)methanol are crucial for understanding its behavior in various environments and applications. These properties dictate how the compound interacts with other substances, its stability under different conditions, and its potential uses in research and industrial settings.
Chemical Reactivity
The chemical reactivity of (1,4-dinitrosopiperazin-2-yl)methanol can be anticipated based on its functional groups. The nitroso groups (-N=O) attached to the piperazine ring are known to be chemically reactive and can participate in various transformations. These groups can undergo reduction reactions, act as electrophiles in certain contexts, and potentially engage in coordination with metal centers. The hydroxyl group of the methanol substituent provides a site for potential esterification, oxidation, or other transformations typical of primary alcohols. The tertiary amine functionality within the piperazine ring contributes to the compound's potential to act as a base or nucleophile in appropriate reaction conditions.
Structural Comparison with Related Compounds
To better understand the unique properties of (1,4-dinitrosopiperazin-2-yl)methanol, it is valuable to compare it with structurally related compounds, particularly its parent compound and other piperazine derivatives with similar functional groups.
Comparison with Parent Compound
To provide a comprehensive reference for researchers interested in (1,4-dinitrosopiperazin-2-yl)methanol, the following data tables compile key information about the compound's identity, properties, and structural features.
Chemical Identification Data
Structural Representation Data
| Representation Type | Value |
|---|---|
| Standard InChI | InChI=1S/C5H10N4O3/c10-4-5-3-8(6-11)1-2-9(5)7-12/h5,10H,1-4H2 |
| Standard InChIKey | FBPYJSMBKYZRJE-UHFFFAOYSA-N |
| SMILES | C1CN(C(CN1N=O)CO)N=O |
| Canonical SMILES | C1CN(C(CN1N=O)CO)N=O |
Comparison with Related Compound
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